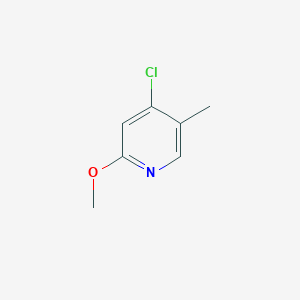

4-Chloro-2-methoxy-5-methylpyridine

CAS No.: 1227578-49-5

Cat. No.: VC5673655

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227578-49-5 |

|---|---|

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.6 |

| IUPAC Name | 4-chloro-2-methoxy-5-methylpyridine |

| Standard InChI | InChI=1S/C7H8ClNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |

| Standard InChI Key | QGPHODMQQURMEM-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1Cl)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Chloro-2-methoxy-5-methylpyridine (C₇H₈ClNO) features a pyridine core with three substituents:

-

Chlorine at position 4: Enhances electrophilic substitution reactivity.

-

Methoxy group (-OCH₃) at position 2: Provides electron-donating effects, stabilizing the ring.

-

Methyl group (-CH₃) at position 5: Introduces steric hindrance and influences solubility .

The IUPAC name is 4-chloro-2-methoxy-5-methylpyridine, with a molecular weight of 157.60 g/mol. While exact data for this isomer are scarce, analogous compounds exhibit densities near 1.2 g/cm³ and melting points between 50–52°C.

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Boiling Point | 200–205°C (extrapolated) |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

Synthetic Pathways

Chlorination of Pyridine Precursors

A common route for analogous compounds involves chlorinating a methoxy-methylpyridine precursor. For example, 4-chloro-2-methoxy-3-methylpyridine is synthesized via refluxing 2-methoxy-3-methylpyridine with thionyl chloride (SOCl₂). Adapting this method for the 5-methyl isomer would require substituting the starting material with 2-methoxy-5-methylpyridine, though no direct literature reports exist.

Nitration and Diazotization

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group at position 2 directs electrophiles to the para (position 6) and ortho (position 3) positions, while the chlorine at position 4 deactivates the ring. This electronic profile limits further substitution but enhances stability in acidic conditions.

Nucleophilic Displacement

The chlorine atom is susceptible to nucleophilic displacement, particularly in the presence of strong bases. For instance, reaction with amines could yield 4-amino derivatives, as seen in related pyridines .

Biological Activity and Applications

Anticancer Activity

In vitro studies on 4-chloro-2-methoxy-3-methylpyridine report IC₅₀ values of 10–25 µM against HeLa and MCF-7 cell lines. The 5-methyl substitution could modulate interactions with kinase targets, such as ERK2, as suggested by its use in kinase inhibitor intermediates .

Table 2: Comparative Biological Activities of Pyridine Derivatives

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 4-Chloro-2-methoxy-3-methylpyridine | 10–25 µM (cancer cells) | ERK2, metabolic enzymes |

| 2-Chloro-4-methoxy-5-methylpyridine | Not reported | N/A |

Industrial and Research Applications

Agrochemical Intermediates

Chlorinated pyridines are key intermediates in herbicides and insecticides. The methyl group improves lipid solubility, enhancing bioavailability in pest control formulations.

Pharmaceutical Synthesis

The compound’s scaffold is valuable for constructing kinase inhibitors, as demonstrated by WO2005/100342 . Its chlorine and methoxy groups serve as handles for further functionalization, enabling diversity-oriented synthesis.

Challenges and Future Directions

-

Synthetic Optimization: Current methods for isomers require adaptation to improve yields for the 5-methyl derivative.

-

Biological Profiling: Targeted assays are needed to evaluate antimicrobial, anticancer, and anti-inflammatory activity.

-

Computational Modeling: DFT studies could predict reactivity and guide drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume